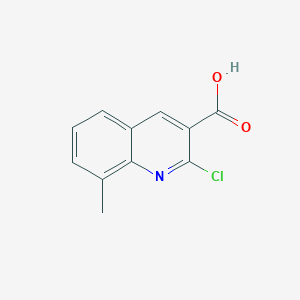![molecular formula C18H21N3O2S2 B2428897 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 688353-36-8](/img/structure/B2428897.png)
2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide” is a chemical compound with the molecular formula C19H23N3O2S2 . It has a molecular weight of 389.5 g/mol . The compound is also known by other synonyms such as “2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide” and "2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide" .
Molecular Structure Analysis
The compound has a complex structure that includes a thieno[3,2-d]pyrimidin-2-yl group attached to an acetamide group via a sulfur atom . The acetamide group is further substituted with a 2,4-dimethylphenyl group . The InChI representation of the compound is "InChI=1S/C19H23N3O2S2/c1-10-6-11(2)16(12(3)7-10)21-15(23)9-25-19-20-14-8-13(4)26-17(14)18(24)22(19)5/h6-7,13H,8-9H2,1-5H3,(H,21,23)" .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 389.12316933 g/mol . The topological polar surface area is 112 Ų . The compound has a complexity of 649 .Scientific Research Applications
Antioxidant Properties
The compound’s unique structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells. Researchers are investigating whether this compound can protect against oxidative stress-related diseases, such as neurodegenerative disorders, cardiovascular diseases, and cancer. Further studies are needed to elucidate its precise mechanisms and efficacy .
Anti-Inflammatory Effects
Inflammation is a common factor in various diseases, including autoimmune disorders, arthritis, and cardiovascular conditions. Preliminary research indicates that our compound may possess anti-inflammatory properties. Scientists are exploring its potential as a therapeutic agent to modulate inflammatory pathways and reduce tissue damage. Understanding its interactions with specific inflammatory mediators is critical for clinical applications .
Anticancer Potential
Given the compound’s unique structure, researchers are investigating its potential as an anticancer agent. It may interfere with cancer cell growth, metastasis, and angiogenesis. Preclinical studies suggest that it could be effective against specific cancer types, but rigorous clinical trials are necessary to validate its efficacy and safety .
Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by progressive neuronal damage. Some studies propose that our compound may have neuroprotective effects by preserving neuronal function, reducing oxidative stress, and modulating neuroinflammation. However, more research is needed to establish its therapeutic relevance in neurodegenerative conditions .
Metabolic Disorders
Researchers are exploring whether this compound can influence metabolic pathways. It may impact glucose homeostasis, lipid metabolism, and insulin sensitivity. Investigating its potential as a treatment for diabetes, obesity, and related metabolic disorders is an active area of research .
Maillard Reaction Intermediates
Interestingly, the compound is related to Maillard reaction intermediates. The Maillard reaction occurs during food processing and contributes to flavor, color, and aroma. Understanding its role in this context could have implications for food science and flavor enhancement .
properties
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-10-5-6-13(11(2)7-10)19-15(22)9-24-18-20-14-8-12(3)25-16(14)17(23)21(18)4/h5-7,12H,8-9H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCRSFMVYONERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

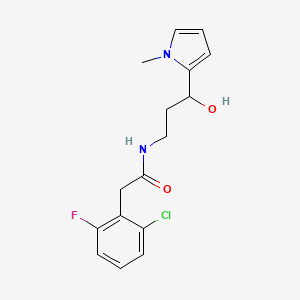
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2428817.png)
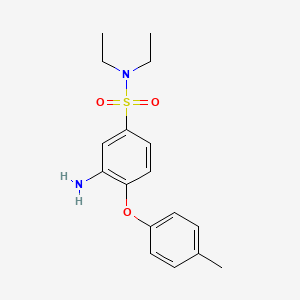
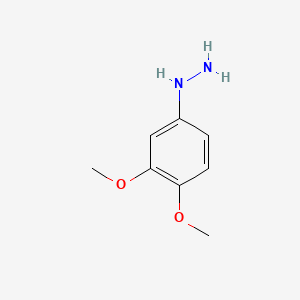
![1-[(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2428824.png)
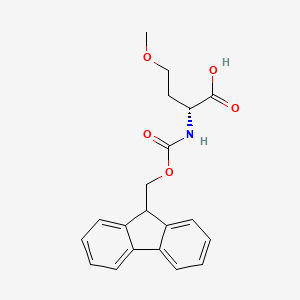
![N-(1-Cyanocycloheptyl)-2-[3-(hydroxymethyl)pentan-3-ylamino]acetamide](/img/structure/B2428826.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2428827.png)



![N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/no-structure.png)
